

# chemical formula and molecular weight of Zinc, bromo(cyanomethyl)-

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## Compound of Interest

Compound Name: Zinc, bromo(cyanomethyl)-

Cat. No.: B15474725

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## An In-depth Technical Guide to Zinc, bromo(cyanomethyl)-

This technical guide provides a comprehensive overview of **Zinc, bromo(cyanomethyl)-**, a valuable organozinc reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

## Chemical Identity and Properties

**Zinc, bromo(cyanomethyl)-**, also known as cyanomethylzinc bromide, is a Reformatsky-type reagent. These organozinc compounds are particularly useful for the formation of carbon-carbon bonds, especially with carbonyl compounds.<sup>[1]</sup>

Table 1: Chemical and Physical Data for **Zinc, bromo(cyanomethyl)-**

Property	Value	Source
Chemical Name	Zinc, bromo(cyanomethyl)-	-
Synonyms	Cyanomethylzinc bromide	[2]
CAS Number	38046-39-8	[2]
Chemical Formula	C <sub>2</sub> H <sub>2</sub> BrNZn	[2]
Molecular Weight	185.32 g/mol	Calculated
Appearance	Typically prepared and used as a solution in an ethereal solvent (e.g., THF).	[3]
Solubility	Soluble in ethereal solvents like Tetrahydrofuran (THF) and diethyl ether.	[4]

## Spectroscopic Data (Predicted)

While specific experimental spectra for **Zinc, bromo(cyanomethyl)-** are not readily available in the literature, the following table summarizes the expected characteristic spectroscopic features based on analogous compounds and the functional groups present.

Table 2: Predicted Spectroscopic Data

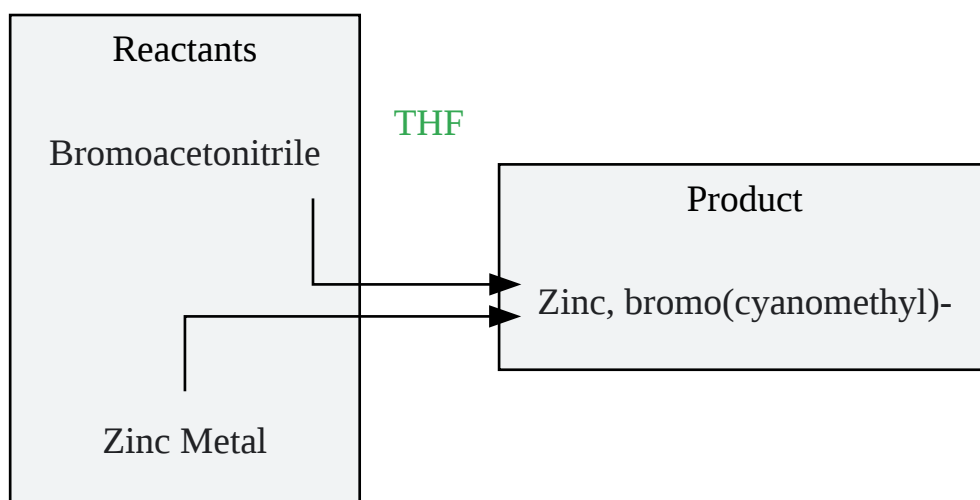
Technique	Expected Features
$^1\text{H}$ -NMR	A singlet for the methylene protons ( $-\text{CH}_2-$ ) is expected. The chemical shift would be influenced by the adjacent zinc and cyano groups. In similar structures, such protons appear in the region of $\delta$ 2.0-3.0 ppm.[5]
$^{13}\text{C}$ -NMR	Two signals are anticipated: one for the methylene carbon ( $-\text{CH}_2-$ ) and one for the nitrile carbon ( $-\text{CN}$ ). The methylene carbon signal is expected in the aliphatic region, while the nitrile carbon would appear further downfield (typically $\delta$ 115-125 ppm).[6][7]
IR Spectroscopy	A sharp, medium-intensity absorption band characteristic of the nitrile group ( $\text{C}\equiv\text{N}$ stretch) is expected around $2200\text{-}2260\text{ cm}^{-1}$ . [8] A C-Br stretch may be observed in the fingerprint region ( $690\text{-}515\text{ cm}^{-1}$ ). [9]
Mass Spectrometry	The mass spectrum would be expected to show a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ in an approximate 1:1 ratio) and zinc.[10]

## Synthesis

**Zinc, bromo(cyanomethyl)-** is typically prepared via the oxidative addition of zinc metal to bromoacetonitrile. This is a variation of the well-known Reformatsky reaction.[1][4] The reaction is usually performed in an anhydrous ethereal solvent, such as THF. The zinc used is often activated to increase its reactivity.

## General Reaction Scheme

The synthesis involves the insertion of zinc into the carbon-bromine bond of bromoacetonitrile.



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Caption: Synthesis of **Zinc, bromo(cyanomethyl)-**.

## Detailed Experimental Protocol

The following is a representative protocol for the in situ preparation and use of **Zinc, bromo(cyanomethyl)-**. This procedure is adapted from general methodologies for Reformatsky reactions.[3][11]

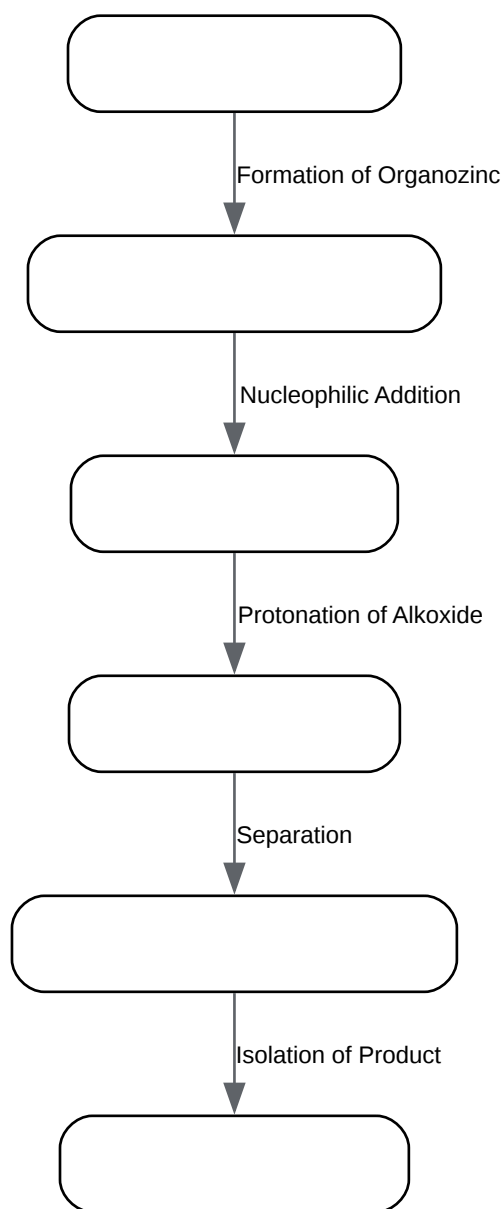
Materials:

- Zinc dust (activated)
- Bromoacetonitrile
- Anhydrous Tetrahydrofuran (THF)
- Iodine (for activation, optional)
- Aldehyde or ketone substrate
- 1 M Hydrochloric acid
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- **Activation of Zinc:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents relative to bromoacetonitrile). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.
- **Preparation of the Organozinc Reagent:** Add anhydrous THF to the flask to cover the zinc. A solution of bromoacetonitrile (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of activated zinc. The reaction is often initiated by gentle warming. Once the reaction starts, the addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.
- **Reaction with Electrophile:** Cool the reaction mixture to 0 °C. A solution of the aldehyde or ketone substrate (1 equivalent) in anhydrous THF is then added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.



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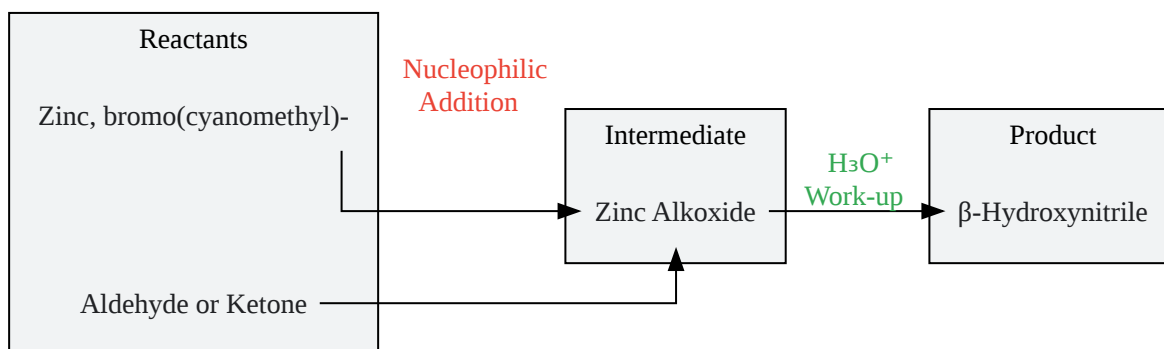
Caption: Experimental workflow for the Reformatsky reaction.

## Reactivity and Applications in Drug Development

The carbon-zinc bond in **Zinc, bromo(cyanomethyl)-** is nucleophilic, allowing it to react with a variety of electrophiles. Its primary application is in the addition to carbonyl compounds to form  $\beta$ -hydroxynitriles.

## Reaction with Aldehydes and Ketones

The reaction with aldehydes and ketones is a classic example of the Reformatsky reaction, yielding  $\beta$ -hydroxynitriles, which are valuable synthetic intermediates.



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Caption: Reaction pathway with carbonyls.

## Significance in Medicinal Chemistry

- **Scaffold for Bioactive Molecules:** The  $\beta$ -hydroxynitrile products can be further elaborated into various functional groups, making them versatile building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[12]
- **Introduction of a Cyano Group:** The nitrile functionality is a common feature in many drug molecules and can act as a bioisostere for other functional groups or as a key binding element.
- **Formation of Chiral Centers:** The reaction with a prochiral aldehyde or ketone creates a new stereocenter. Asymmetric variations of the Reformatsky reaction have been developed to control the stereochemistry of the product, which is crucial in drug development.[3]

## Conclusion

**Zinc, bromo(cyanomethyl)-** is a highly useful reagent for the synthesis of  $\beta$ -hydroxynitriles via the Reformatsky reaction. Its preparation from readily available starting materials and its compatibility with various functional groups make it an important tool for synthetic chemists,

particularly in the field of drug discovery and development. While specific physicochemical data for this reagent is not extensively documented, its reactivity profile is well-understood within the broader context of organozinc chemistry.

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